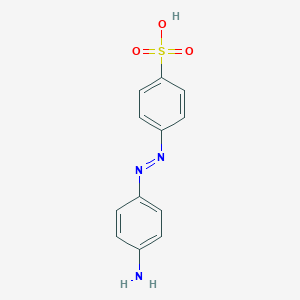

4'-Aminoazobenzene-4-sulphonic acid

Description

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid (CAS: 104-23-4), also known as Food Yellow 6, is an azo compound featuring a sulfonic acid group (-SO₃H) at the para position of one benzene ring and an amino group (-NH₂) at the para position of the adjacent diazenyl-linked benzene ring . Its structure combines aromaticity, polarity, and pH-sensitive properties, making it a versatile intermediate in dye synthesis, biomedical research, and analytical chemistry. The compound is synthesized via diazotization and coupling reactions, often starting from 4-aminobenzenesulfonic acid or related precursors .

Properties

IUPAC Name |

4-[(4-aminophenyl)diazenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVRMPPLECDING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2491-71-6 (hydrochloride salt), 85187-24-2 (potassium salt) | |

| Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041731 | |

| Record name | C.I. Food Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

104-23-4 | |

| Record name | 4-Aminoazobenzene-4′-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenylazo)benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Food Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-aminoazobenzene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOAZOBENZENE-4'-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5U4TU950K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazotization of 4-Aminobenzenesulfonic Acid

Reagents :

-

4-Aminobenzenesulfonic acid (1.0 equiv)

-

Sodium nitrite (NaNO₂, 1.1 equiv)

-

Hydrochloric acid (37% w/v, 5 mL/g substrate)

-

Ice-water bath (0–5°C)

Procedure :

-

Dissolve 4-aminobenzenesulfonic acid in chilled 37% HCl under vigorous stirring.

-

Add NaNO₂ solution dropwise while maintaining temperature <5°C to prevent side reactions (e.g., diazoamino compound formation).

-

Stir for 30–60 minutes until a clear diazonium salt solution forms. Excess nitrous acid is detected using starch-iodide paper and neutralized with sulfamic acid if necessary.

Critical Parameters :

-

Temperature : Exceeding 5°C accelerates diazonium salt decomposition, reducing yield.

-

Acidity : HCl concentration ≥20% ensures protonation of the amine group, facilitating nitrosation.

Azo Coupling with Aniline

Reagents :

-

Diazonium salt solution (from Step 2.1)

-

Aniline (1.05 equiv)

-

Sodium acetate buffer (pH 4–6)

Procedure :

-

Add aniline to a cooled sodium acetate buffer solution.

-

Slowly introduce the diazonium salt solution with stirring, maintaining pH 4–6 to promote electrophilic aromatic substitution at the para position.

-

After 2–4 hours, isolate the precipitated product via vacuum filtration.

-

Purify by recrystallization from ethanol-water (1:3 v/v), yielding orange-red crystals.

Yield Optimization :

-

Molar Ratio : A 5% excess of aniline ensures complete diazonium salt consumption.

-

pH Control : Below pH 4, coupling efficiency drops due to protonation of the aromatic amine; above pH 7, competing hydrolysis occurs.

Reaction Condition Optimization

Temperature and Time Dependence

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Diazotization Temp | 0–5°C | Prevents decomposition (>80% yield) |

| Coupling Temp | 10–15°C | Balances kinetics and stability |

| Reaction Time | 2–4 hours | Maximizes conversion without byproducts |

Data from demonstrate that deviations beyond these ranges reduce yield by 15–30% due to side reactions (e.g., bis-azo compounds).

Solvent and Catalytic Effects

-

Solvent : Aqueous systems are preferred for diazotization, while ethanol-water mixtures enhance coupling solubility.

-

Catalysts : Copper(I) salts (e.g., CuCN) accelerate coupling rates by stabilizing the diazonium intermediate, though they introduce metal contamination risks.

Spectroscopic Characterization

FTIR Analysis

| Band (cm⁻¹) | Assignment |

|---|---|

| 3450, 3350 | N–H stretch (amine) |

| 1600 | N=N stretch (azo group) |

| 1170, 1030 | S=O stretch (sulfonic acid) |

These bands confirm functional group integrity post-synthesis.

¹H NMR Analysis (DMSO-d₆)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.81 | Doublet | H-2, H-6 (sulfophenyl) |

| 7.08 | Doublet | H-3, H-5 (aminophenyl) |

| 6.61 | Singlet | NH₂ (amine) |

The absence of peaks at δ 8.1–8.3 ppm rules out ortho-substituted byproducts.

Industrial-Scale Modifications

Large-scale production (≥100 kg batches) employs:

-

Continuous Flow Reactors : Minimize thermal gradients during diazotization.

-

Membrane Filtration : Replaces recrystallization for faster isolation.

-

Waste Recycling : HCl and NaNO₂ are recovered via distillation, reducing environmental impact.

Challenges and Troubleshooting

-

Low Yield : Often caused by inadequate temperature control or incorrect pH. Remedy by recalibrating cooling systems and buffer concentrations.

-

Colored Impurities : Result from oxidized aniline; activated carbon treatment during purification removes these.

-

Poor Solubility : Adjust ethanol-water ratios in recrystallization to prevent premature precipitation.

Chemical Reactions Analysis

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the azo group can yield corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dye Manufacturing

The primary application of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid is as an intermediate in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound serves as a precursor for various dye formulations due to its ability to form stable colorants when combined with other chemical agents.

Key Properties:

- Molecular Formula: C12H11N3O3S

- Molar Mass: 277.3 g/mol

- Density: Approximately 1.43 g/cm³

- Solubility: Soluble in water with a solubility range of 513-1320 mg/L at 37°C .

Medical Diagnostics

Recent studies have highlighted the potential of azo compounds, including 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, in medical diagnostics. Specifically, these compounds have been investigated for their ability to act as modulators of protein misfolding and aggregation, which are key factors in neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action:

- The compound has been shown to bind to amyloid-beta proteins, inhibiting their aggregation and potentially serving as a therapeutic agent for diseases characterized by amyloid plaque formation .

- It may also enhance imaging techniques such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) by improving contrast through its binding properties .

Therapeutic Potential

The therapeutic applications of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid extend beyond diagnostics. Its role as an inhibitor of amyloid formation suggests that it could be developed into a treatment for various amyloidosis-related conditions.

Potential Conditions Treated:

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that have explored the applications of this compound:

- Antituberculous Activity : A study synthesized derivatives of diazenyl compounds, including those based on p-aminoazobenzene derivatives, demonstrating potential antituberculosis properties .

- Protein Misfolding Modulation : Research indicates that compounds similar to 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid can modulate protein aggregation processes, offering insights into their use in treating neurodegenerative diseases .

- Dye Synthesis : The compound has been successfully employed in the synthesis of various azo dyes used commercially across different industries, showcasing its versatility as a dye intermediate .

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid involves its ability to form stable azo bonds, which contribute to its vibrant color and stability. The compound can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Spectral Properties

- Solubility :

- Spectroscopy: UV-Vis spectra vary with substituents: amino groups cause bathochromic shifts (λmax ~375–450 nm), while nitro groups induce hypsochromic shifts . Fluorescence: Cadmium complexes of azo benzenesulfonic acids (e.g., ) emit at 450–550 nm, useful in sensing applications .

Data Tables

Biological Activity

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, commonly referred to as an azo compound, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linking two aromatic rings, with a sulfonic acid functional group that enhances its solubility in water. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid exhibits antimicrobial properties against various bacterial strains. Studies have shown that the compound disrupts bacterial cell walls, leading to cell lysis. The mechanism involves interference with essential cellular processes, including DNA replication and protein synthesis.

2. Biodegradation Potential

This compound has been investigated for its role in the biodegradation of azo dyes in wastewater treatment. A study demonstrated that mixed microbial cultures could effectively degrade 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, highlighting its potential for environmental applications in detoxifying contaminated water sources .

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria; disrupts cell wall integrity and inhibits growth. |

| Biodegradation | Decomposed by microbial cultures; useful in treating azo dye-contaminated wastewater. |

| Toxicity | Exhibits low toxicity levels in controlled studies; further research needed for comprehensive safety profiles. |

Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting potent antimicrobial properties. The minimal inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains, indicating effective bactericidal activity at relatively low concentrations .

Biodegradation Studies

A study focused on the degradation pathways of this azo compound by specific microbial strains revealed that after 24 hours of incubation, over 80% of the compound was degraded. The metabolites produced were less toxic than the parent compound, demonstrating its potential for use in bioremediation strategies .

Research Findings

- Toxicity Assessments : Initial toxicity assessments indicate that 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid has a low toxicity profile in aquatic organisms, making it a candidate for further environmental applications.

- Metabolic Pathways : The metabolic pathways involved in the degradation of this compound have been elucidated, showing that azoreductase enzymes play a crucial role in breaking down the azo bond, leading to less harmful metabolites .

- Potential Applications : Given its antimicrobial properties and biodegradability, this compound may find applications not only in pharmaceuticals but also in developing eco-friendly dyes and pigments.

Q & A

Q. What are the primary synthetic routes for 4-((4-aminophenyl)diazenyl)benzenesulfonic acid, and how do reaction conditions affect product purity?

Methodological Answer: Two key synthetic pathways are documented:

- Route 1 : Diazotization of 4-aminobiphenylamine hydrochloride followed by coupling with sulfonated intermediates under acidic conditions (pH 3–5) at 0–5°C .

- Route 2 : Use of p-toluenesulfonanilide with diazonium salts, requiring precise temperature control (10–15°C) to minimize byproducts like sulfonic acid dimers .

Purity Considerations : Excess NaNO₂ in diazotization can lead to nitro derivatives; purification via recrystallization in ethanol/water (1:3 v/v) yields >95% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane 3:7) .

Q. Which spectroscopic methods are most effective for characterizing 4-((4-aminophenyl)diazenyl)benzenesulfonic acid and its derivatives?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks for the azo group (-N=N-) at δ 7.8–8.2 ppm (aromatic protons) and confirm sulfonic acid substitution via deshielding effects .

- UV-Vis : Detect π→π* transitions of the azo chromophore (~450–500 nm; ε ≈ 15,000 L·mol⁻¹·cm⁻¹) .

- FT-IR : Identify sulfonate (-SO₃⁻) stretching at 1030–1150 cm⁻¹ and N=N stretching at 1450–1600 cm⁻¹ .

Q. How does 4-((4-aminophenyl)diazenyl)benzenesulfonic acid behave in biodegradation studies, and what analytical techniques track its breakdown?

Methodological Answer : In microbial degradation (e.g., Bacillus spp.), azoreductase cleaves the azo bond symmetrically, yielding (E)-4-((4-aminophenyl)diazenyl)benzenesulfonic acid as a transient metabolite. Track degradation via:

- HPLC-MS : Monitor parent compound (m/z 326) and intermediates (m/z 276 for symmetric cleavage) with C18 columns (acetonitrile/0.1% formic acid gradient) .

- TLC-MS : Resolve metabolites on silica plates (Rf 0.8 for primary intermediate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways (symmetric vs. asymmetric cleavage) for this compound?

Methodological Answer : Contradictions arise from enzyme specificity (e.g., bacterial vs. fungal azoreductases) and redox conditions:

- Symmetric Cleavage : Dominant under anaerobic conditions with NADH-dependent enzymes (e.g., Pseudomonas spp.); confirmed via LC-MS detection of sulfanilic acid derivatives .

- Asymmetric Cleavage : Observed in aerobic systems with ligninolytic fungi (e.g., Phanerochaete chrysosporium); use ¹³C-labeled compounds to trace fragment origins .

Experimental Design : Compare degradation in controlled O₂ environments, using knockout microbial strains to isolate enzymatic pathways.

Q. What strategies optimize the synthesis of photostable derivatives for dye-sensitized solar cells (DSSCs)?

Methodological Answer : Enhance photostability by modifying substituents:

- Electron-Withdrawing Groups : Introduce -NO₂ or -CN at the para position to reduce HOMO-LUMO gaps (calculated via DFT). Synthesize derivatives via coupling with 4-nitrobenzenediazonium chloride .

- Steric Hindrance : Attach alkyl chains (e.g., dodecyl) to the phenyl ring to minimize aggregation; confirmed via AFM surface morphology analysis .

Testing : Accelerated light exposure (AM 1.5G, 100 mW/cm²) with UV-Vis monitoring of λmax shifts over 500 hours.

Q. How do computational models predict the compound’s interaction with biological targets (e.g., serum albumin)?

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to human serum albumin (HSA) Site I (subdomain IIA). The sulfonate group shows strong electrostatic interactions with Lys199 and Arg222 (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations (GROMACS) : Assess stability of the HSA complex over 100 ns; RMSD < 2 Å indicates stable binding .

Validation : Compare with experimental fluorescence quenching data (Stern-Volmer plots) to refine force field parameters.

Comparative and Structural Analysis

Q. How does the sulfonic acid group influence reactivity compared to non-sulfonated azo analogs?

Methodological Answer : The -SO₃⁻ group:

- Enhances Solubility : >50 g/L in water vs. <1 g/L for non-sulfonated analogs, critical for aqueous-phase applications .

- Alters Electrophilicity : Reduces diazonium salt reactivity during coupling (slower reaction rates by ~20%), requiring higher catalyst loads (e.g., 10 mol% Cu²⁺) .

Experimental Proof : Compare coupling kinetics with 4-aminobenzenesulfonic acid vs. aniline using stopped-flow spectrophotometry.

Data Contradiction and Reproducibility

Q. Why do reported melting points vary for derivatives (e.g., 312–314°C vs. >300°C), and how can this be standardized?

Methodological Answer : Variations stem from:

- Polymorphism : Recrystallize derivatives from DMF/water to isolate stable polymorphs .

- Purity : Use DSC (heating rate 10°C/min) to detect eutectic impurities. Reproduce literature values via strict adherence to documented drying protocols (e.g., 48 h under vacuum at 60°C) .

Applications in Advanced Material Science

Q. Can this compound serve as a template for metal-organic frameworks (MOFs) with photocatalytic activity?

Methodological Answer :

- MOF Synthesis : Coordinate with Zr⁴⁺ or Cu²⁺ nodes via sulfonate and azo groups; confirm topology via PXRD (e.g., UiO-66 analog) .

- Photocatalysis : Test methylene blue degradation under UV light (λ = 365 nm); optimize by doping with TiO₂ nanoparticles (20 wt% loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.